molecular formula C35H52O9 B1664938 Amphidinolide F CAS No. 139594-87-9

Amphidinolide F

Cat. No. B1664938
M. Wt: 616.8 g/mol
InChI Key: VLOUARUYJFXXNO-VMHIOKEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amphidinolide F is a new cytotoxic macrolide

Scientific Research Applications

Actin Dynamics and Cytotoxicity

Amphidinolide H, a closely related compound to Amphidinolide F, has shown significant effects on actin dynamics. It stabilizes actin in a manner distinct from other compounds like phalloidin, making it a unique pharmacological tool for analyzing actin-mediated cell functions (Saito et al., 2004). Furthermore, Amphidinolide H covalently binds to actin, disrupting actin organization in cells and inducing hyperpolymerization of actin filaments, which suggests potential as an anticancer agent (Usui et al., 2004).

Total Synthesis and Structural Analysis

The total synthesis of various amphidinolides, including Amphidinolide F, has been a focus for researchers. The synthesis processes often involve transition metal catalysis and enable the creation of non-natural analogues for biological testing, expanding the potential applications of these compounds (Fürstner, 2011).

Bioactivity of Amphidinolides

A review of amphidinolides, including Amphidinolide F, highlights their bioactivity, particularly their cytotoxicity against various cancer cell lines. This indicates their potential as potent anticancer agents (Kobayashi & Tsuda, 2004).

Synthesis of Amphidinolide F Fragments

Research on the synthesis of specific fragments of Amphidinolide F has been conducted to understand its structure and properties better. For instance, the efficient synthesis of the C11-C29 fragment of Amphidinolide F has been reported, contributing to a deeper understanding of the compound (Shotwell & Roush, 2004).

properties

CAS RN

139594-87-9

Product Name

Amphidinolide F

Molecular Formula

C35H52O9

Molecular Weight

616.8 g/mol

IUPAC Name

(13E)-10,11,16-trihydroxy-7,14,15,19-tetramethyl-12-methylidene-2-[(1E)-4-methylpenta-1,3-dienyl]-3,26,27-trioxatricyclo[21.2.1.16,9]heptacos-13-ene-4,18,21-trione

InChI

InChI=1S/C35H52O9/c1-19(2)9-8-10-29-30-12-11-26(42-30)16-25(36)14-21(4)27(37)17-28(38)24(7)20(3)13-23(6)34(40)35(41)32-15-22(5)31(43-32)18-33(39)44-29/h8-10,13,21-22,24,26,28-32,34-35,38,40-41H,6,11-12,14-18H2,1-5,7H3/b10-8+,20-13+

InChI Key

VLOUARUYJFXXNO-VMHIOKEMSA-N

Isomeric SMILES

CC1CC2C(C(C(=C)/C=C(/C(C(CC(=O)C(CC(=O)CC3CCC(O3)C(OC(=O)CC1O2)/C=C/C=C(C)C)C)O)C)\C)O)O

SMILES

CC1CC2C(C(C(=C)C=C(C(C(CC(=O)C(CC(=O)CC3CCC(O3)C(OC(=O)CC1O2)C=CC=C(C)C)C)O)C)C)O)O

Canonical SMILES

CC1CC2C(C(C(=C)C=C(C(C(CC(=O)C(CC(=O)CC3CCC(O3)C(OC(=O)CC1O2)C=CC=C(C)C)C)O)C)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amphidinolide F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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